6-Bromo-5-fluoroisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-5-fluoroisoquinolin-1(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the isoquinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoroisoquinolin-1(2H)-one typically involves the bromination and fluorination of isoquinolinone derivatives. One common method includes the following steps:
Starting Material: Isoquinolinone is used as the starting material.
Bromination: The isoquinolinone is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoroisoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used in chemical biology research to study enzyme interactions and molecular pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-fluoroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-5-chloroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
5,6-Difluoroisoquinolin-1(2H)-one: Contains two fluorine atoms instead of one bromine and one fluorine.
Uniqueness
6-Bromo-5-fluoroisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-bromo-5-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZJUQFJIAHTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445564-00-0 |
Source
|
Record name | 6-bromo-5-fluoro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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